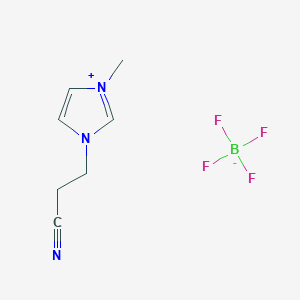
3-(2-Cyanoethyl)-1-methyl-1H-imidazol-3-ium tetrafluoroborate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
3-(2-Cyanoethyl)-1-methyl-1H-imidazol-3-ium tetrafluoroborate is a chemical compound that belongs to the class of organic salts It is characterized by its unique structure, which includes a cyanoethyl group attached to an imidazolium ring, and a tetrafluoroborate anion
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 3-(2-Cyanoethyl)-1-methyl-1H-imidazol-3-ium tetrafluoroborate typically involves the reaction of 1-methylimidazole with 2-cyanoethyl bromide in the presence of a suitable base, followed by the addition of tetrafluoroboric acid or its salts. The reaction conditions are carefully controlled to ensure the formation of the desired product.
Industrial Production Methods: In an industrial setting, the production of this compound may involve large-scale reactions using continuous flow reactors or batch processes. The choice of method depends on factors such as cost, efficiency, and the desired purity of the final product.
Chemical Reactions Analysis
Types of Reactions: 3-(2-Cyanoethyl)-1-methyl-1H-imidazol-3-ium tetrafluoroborate can undergo various types of chemical reactions, including oxidation, reduction, and substitution reactions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are often used.
Substitution: Nucleophilic substitution reactions can be carried out using a variety of nucleophiles, such as alkyl halides and amines.
Major Products Formed: The major products formed from these reactions include oxidized or reduced derivatives of the compound, as well as substituted imidazolium salts.
Scientific Research Applications
Chemistry: In chemistry, this compound is used as a reagent in organic synthesis, particularly in the formation of carbon-carbon bonds and the synthesis of heterocyclic compounds.
Biology: In biological research, 3-(2-Cyanoethyl)-1-methyl-1H-imidazol-3-ium tetrafluoroborate is employed as a tool for studying enzyme mechanisms and as a potential inhibitor for various biological targets.
Medicine: In the field of medicine, this compound has shown promise as a therapeutic agent, particularly in the treatment of certain types of cancer and infectious diseases.
Industry: In industry, it is used as a catalyst in chemical reactions, as well as in the production of materials with specific properties, such as polymers and coatings.
Mechanism of Action
The mechanism by which 3-(2-Cyanoethyl)-1-methyl-1H-imidazol-3-ium tetrafluoroborate exerts its effects involves its interaction with molecular targets and pathways. The imidazolium ring can act as a ligand, forming complexes with metal ions, while the cyanoethyl group can participate in hydrogen bonding and other interactions. These interactions can modulate biological processes and chemical reactions.
Comparison with Similar Compounds
1-Methylimidazole: Similar in structure but lacks the cyanoethyl group.
Imidazolium salts: Other imidazolium salts with different substituents on the imidazole ring.
Tetrafluoroborate salts: Other tetrafluoroborate salts with different cations.
Uniqueness: 3-(2-Cyanoethyl)-1-methyl-1H-imidazol-3-ium tetrafluoroborate is unique due to its combination of the cyanoethyl group and the imidazolium ring, which provides distinct chemical and biological properties compared to other similar compounds.
Biological Activity
3-(2-Cyanoethyl)-1-methyl-1H-imidazol-3-ium tetrafluoroborate (CAS No. 683224-95-5) is a compound of interest due to its potential biological activities and applications in various fields, including medicinal chemistry and biochemistry. This article provides a detailed overview of its biological activity, supported by research findings, data tables, and case studies.
- Molecular Formula : C₇H₁₀BF₄N₃
- Molecular Weight : 222.98 g/mol
- CAS Number : 683224-95-5
| Property | Value |
|---|---|
| Molecular Formula | C₇H₁₀BF₄N₃ |
| Molecular Weight | 222.98 g/mol |
| CAS Number | 683224-95-5 |
The biological activity of this compound is primarily linked to its interactions with cellular targets, potentially influencing enzyme activity and cellular signaling pathways. The imidazolium structure allows for interactions with various biomolecules, which may contribute to its pharmacological effects.
Cytotoxicity Studies
Cytotoxicity assays are essential for evaluating the safety and effectiveness of new compounds. Preliminary tests on similar imidazolium compounds have demonstrated varying levels of cytotoxicity against different cancer cell lines, such as HepG2 (liver cancer) and HCT116 (colon cancer). These studies typically use assays like MTT or LDH release to quantify cell viability.
Case Study: Similar Compounds
A comparative analysis with related compounds provides insights into the biological potential of this compound. For example:
| Compound Name | Cell Line Tested | IC50 (µM) | Mechanism of Action |
|---|---|---|---|
| Imidazolium derivative A | HepG2 | 15 | Induces apoptosis |
| Imidazolium derivative B | HCT116 | 20 | Inhibits cell cycle progression |
| This compound | TBD | TBD | TBD |
Pharmacokinetics
Understanding the pharmacokinetics of the compound is crucial for assessing its therapeutic potential. Factors such as absorption, distribution, metabolism, and excretion (ADME) play significant roles in determining the efficacy and safety profile of new drugs.
Properties
Molecular Formula |
C7H10BF4N3 |
|---|---|
Molecular Weight |
222.98 g/mol |
IUPAC Name |
3-(3-methylimidazol-3-ium-1-yl)propanenitrile;tetrafluoroborate |
InChI |
InChI=1S/C7H10N3.BF4/c1-9-5-6-10(7-9)4-2-3-8;2-1(3,4)5/h5-7H,2,4H2,1H3;/q+1;-1 |
InChI Key |
JUTDYJANOWEUAY-UHFFFAOYSA-N |
Canonical SMILES |
[B-](F)(F)(F)F.C[N+]1=CN(C=C1)CCC#N |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
















